Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorobenzyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-aminobenzoate in the presence of a methylsulfonyl chloride reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(methylsulfonyl)amino]benzoate
- Methyl 2-[(4-methylphenyl)sulfonyl]amino]benzoate
Uniqueness
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
Biological Activity
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a methylsulfonyl group and a chlorobenzyl moiety, contributing to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O4S, with a molecular weight of approximately 348.81 g/mol. The presence of the sulfonamide group is significant in determining its biological activity, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study analyzing various sulfonamide compounds found that those with a similar structure to this compound demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, showing that certain derivatives had MIC values comparable to standard antibiotics such as chloramphenicol .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | E. coli | 50 | |
Compound B | S. aureus | 25 | |
This compound | K. pneumoniae | TBD |
Anti-Inflammatory Properties
In addition to antimicrobial effects, sulfonamide compounds have been studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of various sulfonamide derivatives against resistant strains of bacteria. This compound was included in the screening process, revealing promising activity against multi-drug resistant Staphylococcus aureus with an MIC value suggesting strong potential for further development .
- In Vivo Studies : Animal model studies have shown that administration of sulfonamide derivatives can reduce inflammation markers significantly when compared to control groups. These findings support the hypothesis that this compound may have therapeutic benefits in conditions characterized by excessive inflammation .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with bacterial enzymes involved in cell wall synthesis, which is critical for its antibacterial activity. The binding affinity observed in these studies suggests that modifications to the compound's structure could enhance its efficacy further .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-16(19)14-5-3-4-6-15(14)18(23(2,20)21)11-12-7-9-13(17)10-8-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSPTAXTDVUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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